6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7-methyl-7H-purin-8(9H)-one
Description
6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7-methyl-7H-purin-8(9H)-one (CAS: 1361569-23-4) is a synthetic purine derivative with the molecular formula C₂₀H₁₇FN₈O and a molecular weight of 404.4 g/mol . Structurally, it features a pyrazolo[3,4-b]pyridine moiety linked to a purin-8-one core via a 2-fluorobenzyl group. This compound is categorized as an impurity or secondary reference standard in the manufacturing and quality control of Riociguat, a clinically approved soluble guanylate cyclase (sGC) stimulator used to treat pulmonary hypertension . Its primary applications include serving as a working standard for analytical methods (e.g., ANDA/DMF filings) and toxicity studies, ensuring compliance with regulatory guidelines .
The compound’s design aligns with sGC-targeting pharmacophores, where the pyrazolopyridine and purine systems are critical for binding to the enzyme’s regulatory domain.
Properties
IUPAC Name |
6-amino-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]-7-methyl-9H-purin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN8O/c1-27-14-15(21)23-16(24-17(14)25-19(27)29)13-11-6-4-8-22-18(11)28(26-13)9-10-5-2-3-7-12(10)20/h2-8H,9H2,1H3,(H3,21,23,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIIQYLLHWTWLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C(N=C2NC1=O)C3=NN(C4=C3C=CC=N4)CC5=CC=CC=C5F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7-methyl-7H-purin-8(9H)-one is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the purine derivative class and features a unique structure that includes a pyrazolo[3,4-b]pyridine moiety and a fluorobenzyl group. Its molecular formula is with a molecular weight of approximately 466.425 g/mol .
Research indicates that compounds similar to 6-amino derivatives often exhibit activity through the inhibition of specific enzymes or receptors. The presence of the pyrazolo[3,4-b]pyridine structure suggests potential interactions with protein kinases and other enzyme targets.
Anticancer Activity
Studies have shown that related compounds can inhibit cancer cell growth by targeting specific pathways involved in tumor proliferation. For instance, pyrazolo[3,4-b]pyridine derivatives have demonstrated inhibitory effects on various kinases associated with cancer progression .
Enzyme Inhibition
The compound is also studied for its inhibitory effects on enzymes such as cyclin-dependent kinases (CDKs) and other kinases involved in cell cycle regulation. This inhibition can lead to cell cycle arrest in cancer cells, making it a candidate for cancer therapy .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrazolo Core : Cyclization of appropriate precursors to form the pyrazolo[3,4-b]pyridine ring.
- Introduction of the Fluorobenzyl Group : Nucleophilic substitution using fluorobenzyl halides.
- Formation of the Purine Ring : Final cyclization to create the purine structure .
Research Findings and Case Studies
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Mechanistic and Pharmacological Differences
Riociguat vs. Target Compound Riociguat is a direct sGC stimulator that activates the enzyme independently of nitric oxide (NO), enhancing cGMP production to induce vasodilation . The target compound lacks the methoxy group present in Riociguat’s structure (C20H19FN8O2 vs. C20H17FN8O), which may reduce its potency as a therapeutic agent. It is primarily used for quality control rather than clinical activity .
ODQ vs. Target Compound ODQ selectively inhibits NO-sensitive sGC with an IC₅₀ of ~20 nM, blocking cGMP accumulation without affecting NO synthesis . Its role is confined to analytical standardization .
Vericiguat vs. Target Compound
Selectivity and Binding Insights
- The 2-fluorobenzyl group in the target compound may enhance binding to hydrophobic pockets in sGC, akin to Riociguat. However, the absence of a dimethyl configuration in the purine ring (compared to Riociguat) likely diminishes its enzymatic activation capacity .
- ODQ’s oxadiazoloquinoxaline structure allows it to bind competitively to the sGC heme site, a mechanism distinct from purine-based stimulators .
Q & A
Q. What synthetic routes are recommended for synthesizing 6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7-methyl-7H-purin-8(9H)-one?
- Methodological Answer : The compound’s core structure suggests multi-step synthesis involving pyrazolo-pyridine and purinone moieties. Key steps include:
- Fluorobenzyl incorporation : Use Suzuki-Miyaura coupling or nucleophilic substitution for introducing the 2-fluorobenzyl group (analogous to methods in for pyrazolo[3,4-d]pyrimidines).
- Heterocyclic assembly : Combine pyrazolo-pyridine intermediates with purinone precursors via condensation reactions. Optimize temperature (e.g., reflux in methanol or DMF) and catalysts (e.g., Pd for cross-couplings) .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol-DMF mixtures) .
Table 1 : Example Reaction Conditions from Analogous Syntheses
| Step | Solvent | Catalyst/Temp | Yield (%) | Reference |
|---|---|---|---|---|
| Pyrazolo-pyridine formation | Methanol | Pd(PPh₃)₄, 80°C | 65–75 | |
| Purinone condensation | DMF | K₂CO₃, 100°C | 50–60 |
Q. Which analytical techniques are critical for assessing purity and structural integrity?
- Methodological Answer :
- HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient (see for buffer preparation). Monitor at 254 nm for purine absorbance .
- NMR Spectroscopy : Assign peaks using ¹H/¹³C NMR in DMSO-d₆. Key signals:
- Fluorobenzyl aromatic protons (δ 7.2–7.6 ppm).
- Pyrazolo-pyridine NH (δ ~10 ppm). Confirm via 2D experiments (HSQC, HMBC) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragment patterns .
Q. How can solubility and stability under physiological conditions be determined?
- Methodological Answer :
- Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid. Quantify via UV-Vis spectroscopy or HPLC .
- Stability :
- Thermal : Incubate at 25°C, 37°C, and 60°C; monitor degradation via HPLC over 72 hours.
- Photolytic : Expose to UV light (λ = 254 nm) and assess decomposition .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
- Methodological Answer :
- DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) systematically. For example:
- Increase Pd catalyst concentration (0.5–2 mol%) to enhance cross-coupling efficiency .
- Test alternative solvents (e.g., THF vs. DMF) to reduce side reactions.
- Byproduct Analysis : Use LC-MS to identify impurities. Adjust protecting groups (e.g., tert-butyl carbamates) to block reactive sites .
Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Case Study : If NMR shows unexpected splitting, consider dynamic effects (e.g., rotational isomerism in fluorobenzyl groups). Use variable-temperature NMR to confirm .
- Cross-Validation : Compare with computational models (DFT for predicted chemical shifts) or X-ray crystallography (if crystalline) .
- Contradiction Resolution Workflow :
![image]
Adapted from ’s multi-technique characterization approach.
Q. What experimental design principles apply to studying this compound’s environmental fate and ecotoxicology?
- Methodological Answer :
- Environmental Fate : Follow frameworks like INCHEMBIOL ():
Abiotic Studies : Measure logP, hydrolysis rates (pH 4–9), and photodegradation in water/sediment systems .
Biotic Studies : Assess microbial degradation (OECD 301F) and bioaccumulation in model organisms (Daphnia, algae) .
- Ecotoxicology :
- Acute Toxicity : Use zebrafish embryos (OECD 236) to determine LC₅₀.
- Chronic Effects : Evaluate endocrine disruption via gene expression profiling (qPCR for hormone receptors) .
Table 2 : Key Parameters for Environmental Impact Studies
| Parameter | Test Method | Endpoint | Reference |
|---|---|---|---|
| Hydrolysis half-life | OECD 111 (pH 4, 7, 9) | t₁/₂ < 30 days (stable) | |
| Bioaccumulation factor | OECD 305 (Fish) | BAF < 1000 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
